molecular formula C12H8ClN5O2 B8708040 n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea CAS No. 660851-46-7

n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea

Cat. No. B8708040
M. Wt: 289.68 g/mol
InChI Key: YJBCHIKKTLSPHG-UHFFFAOYSA-N
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Patent
US07056925B2

Procedure details

A solution of Example 1E (1.66 g, 4.1 mmol) in DMF (25 mL) at room temperature was treated sequentially with 48% wt HBr (0.1 mL) and KF (0.48 g, 8.2 mmol). The mixture was stirred for 30 minutes, poured into 1N aqueous HCl (100 mL), and extracted with ethyl acetate (3×80 mL). The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 60% ethyl acetate/hexanes to provide 0.97 g (82.2%) of the desired product. MS (ESI(−)) m/z 288 (M−H)−; 1H NMR (500 MHz, DMSO-d6) δ 10.69 (br s, 1H), 10.48 (br s, 1H), 9.64 (s, 1H), 9.13 (d, J=1.3 Hz, 1H), 8.86 (d, J=1.3 Hz, 1H), 8.16 (d, J=2.4 Hz, 1H), 6.93 (dd, J=8.5 and 2.4 Hz, 1H), 6.87 (d, J=8.5 Hz, 1H).
Name
solution
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
82.2%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[NH:16][C:17]([NH:19][C:20]1[CH:25]=[N:24][C:23]([C:26]#[N:27])=[CH:22][N:21]=1)=[O:18])(C(C)(C)C)(C)C.Br.[F-].[K+].Cl>CN(C=O)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([NH:16][C:17]([NH:19][C:20]2[CH:25]=[N:24][C:23]([C:26]#[N:27])=[CH:22][N:21]=2)=[O:18])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
1.66 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C=C1)Cl)NC(=O)NC1=NC=C(N=C1)C#N
Name
Quantity
0.1 mL
Type
reactant
Smiles
Br
Name
Quantity
0.48 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 60% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(=O)NC1=NC=C(N=C1)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.